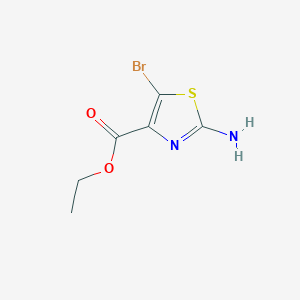

Ethyl 2-amino-5-bromothiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGNDRMYYDZGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361641 | |

| Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-21-5 | |

| Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate from Ethyl Bromopyruvate

This document provides an in-depth technical guide for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate, a crucial intermediate in modern medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood synthetic pathway. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to ensure a successful and reproducible synthesis.

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3][4] The title compound, this compound, serves as a versatile building block, enabling further functionalization at the 5-position to generate diverse molecular libraries for screening and lead optimization.

The synthesis is strategically approached as a two-step sequence:

-

Hantzsch Thiazole Synthesis: Formation of the core ethyl 2-aminothiazole-4-carboxylate ring system.

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position of the thiazole ring.

This guide will dissect each stage, emphasizing the causality behind procedural choices to empower the scientist with a deep understanding of the transformation.

Part I: The Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable condensation reaction first described in 1887.[5] This reaction facilitates the construction of the thiazole ring by reacting an α-haloketone with a thioamide.[5][6] In our case, ethyl bromopyruvate serves as the α-haloketone component and thiourea provides the requisite thioamide functionality.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of thiourea, being highly nucleophilic, attacks the electrophilic α-carbon of ethyl bromopyruvate (the carbon bearing the bromine atom). This forms a thionium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the ketone carbonyl carbon, leading to a five-membered heterocyclic intermediate.

-

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to yield the stable, aromatic 2-aminothiazole ring.[7][8]

The driving force for this reaction is the formation of the highly stable aromatic thiazole system.

Detailed Experimental Protocol

This protocol is designed for reliability and high yield.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0-1.2 equivalents) to absolute ethanol (approx. 2-3 mL per mmol of the limiting reagent).

-

Addition of Ethyl Bromopyruvate: While stirring the thiourea suspension, add ethyl bromopyruvate (1.0 equivalent) dropwise. Note: Ethyl bromopyruvate is a lachrymator and should be handled with care in a well-ventilated fume hood.[9][10]

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours.[11][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring. A precipitate will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted thiourea and salts. Dry the collected solid (Ethyl 2-aminothiazole-4-carboxylate hydrobromide) under vacuum. For many subsequent steps, this hydrobromide salt can be used directly, or it can be neutralized.[13]

-

Neutralization (Optional): To obtain the free base, dissolve the crude product in water and neutralize by the slow addition of a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until the pH is approximately 8. The free base will precipitate out. Filter, wash with water, and dry.

Part II: Regioselective Bromination at the C5 Position

With the thiazole core constructed, the next step is the introduction of a bromine atom. This is achieved via an electrophilic aromatic substitution reaction. The 2-aminothiazole ring is highly activated by the electron-donating amino group, making it prone to electrophilic attack.

Mechanistic Rationale

The C5 position is the most electron-rich and sterically accessible site on the ethyl 2-aminothiazole-4-carboxylate ring, making it the preferred site for electrophilic substitution.

-

Generation of Electrophile: The brominating agent, typically elemental bromine (Br₂) or N-Bromosuccinimide (NBS), provides the electrophilic bromine species (Br⁺). NBS is often preferred as it is a solid, easier to handle, and provides a slow, controlled concentration of bromine, which can prevent over-bromination and side reactions.

-

Electrophilic Attack: The π-electrons of the thiazole ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and the amino group.

-

Rearomatization: A base (which can be the solvent or another species in the mixture) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring, yielding the final brominated product.

Detailed Experimental Protocol

This protocol employs NBS for a controlled and selective bromination.

-

Reagent Setup: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Pour the reaction mixture into a large volume of water. If acetic acid was used as the solvent, neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water to afford the pure this compound.

Synthesis Summary and Data

The following table summarizes the key parameters for this two-step synthesis.

| Parameter | Step 1: Hantzsch Synthesis | Step 2: Bromination |

| Key Reagents | Ethyl bromopyruvate, Thiourea | Ethyl 2-aminothiazole-4-carboxylate, NBS |

| Solvent | Ethanol | Glacial Acetic Acid or Chloroform |

| Temperature | Reflux (~78°C) | Room Temperature (~25°C) |

| Reaction Time | 1 - 3 hours | 2 - 4 hours |

| Typical Yield | >90% (for hydrobromide salt)[11] | 80 - 90% |

| Product Appearance | Off-white to pale yellow solid[14][15] | White to off-white solid |

Characterization and Quality Control

Confirmation of the final product's identity and purity is paramount. The following analytical techniques are standard.

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include a quartet and a triplet for the ethyl ester protons, and a broad singlet for the amino (-NH₂) protons. The disappearance of the singlet corresponding to the C5-H of the starting material (around 7.4 ppm) is a key indicator of successful bromination.[14][16]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl, the aromatic carbons of the thiazole ring, and the ethyl group carbons.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak [M+H]⁺ corresponding to the mass of the final product, confirming its molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable.

-

Infrared Spectroscopy (IR): The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1690-1710 cm⁻¹), and C=N stretching of the thiazole ring (around 1620 cm⁻¹).[14]

Critical Safety Considerations

Adherence to safety protocols is non-negotiable.

-

Ethyl Bromopyruvate: This reagent is a potent lachrymator and irritant.[10] It is toxic and must be handled exclusively within a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but should still be handled with care to avoid inhalation of dust and skin contact.

-

Solvents: Handle flammable organic solvents like ethanol and ethyl acetate away from ignition sources. Acetic acid is corrosive and should be handled with appropriate care.

-

General Practices: Always ensure adequate ventilation.[18] Waste should be disposed of according to institutional and local regulations.[9][19]

Overall Synthesis Workflow

Conclusion

The described two-step synthesis of this compound from ethyl bromopyruvate is a robust, efficient, and well-documented procedure. By leveraging the classic Hantzsch thiazole synthesis followed by a regioselective electrophilic bromination, this valuable building block can be produced in high yield and purity. A thorough understanding of the underlying mechanisms and careful attention to the experimental and safety protocols outlined in this guide will enable researchers to reliably produce this key intermediate for advancing drug discovery and development programs.

References

-

Scribd. (2010). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1849. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl Bromopyruvate: A Comprehensive Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. Available at: [Link]

- Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate hydrobromide. Retrieved from [Link]

-

Wang, X., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 643-648. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Ethyl 2-aminothiazole-4-carboxylate in Pharmaceutical Development. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

-

ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(1), 1-17. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. nbinno.com [nbinno.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 13. Ethyl 2-aminothiazole-4-carboxylate hydrobromide | C6H9BrN2O2S | CID 16495520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound(61830-21-5) 1H NMR spectrum [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

"Ethyl 2-amino-5-bromothiazole-4-carboxylate" CAS number and properties

An In-Depth Technical Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental properties, safety protocols, synthetic relevance, and its crucial role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, and the specific arrangement of the amino, bromo, and ethyl carboxylate groups on this molecule makes it a versatile intermediate for further chemical modifications.

CAS Number: 61830-21-5[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂S | [1][3] |

| Molecular Weight | 251.10 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point (Predicted) | 357.0 ± 22.0 °C | [1] |

| Density (Predicted) | 1.731 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane; poor solubility in water. | [1] |

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical intermediate. The following data is compiled from safety data sheets (SDS) and should be strictly adhered to.

Hazard Identification (GHS)

Recommended Safe Handling Protocol

The following workflow is a self-validating system for minimizing exposure and ensuring safe handling from receipt to disposal.

Caption: Synthetic pathways from the core compound to diverse lead structures.

Relevance in Medicinal Chemistry

The 2-aminothiazole core is present in several approved drugs and numerous clinical candidates. Derivatives have shown a wide spectrum of biological activities, including:

-

Anticancer agents: The scaffold is used to design kinase inhibitors and other anti-proliferative compounds. [6][7]* Antimicrobial agents: It serves as a basis for developing new antibiotics and antifungals. [8][9]* Anti-inflammatory agents: Its derivatives have been explored for their potential to modulate inflammatory pathways. [6][7] The use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the thiazole core, guiding the design of more potent and selective drugs.

Characterization and Quality Control

Confirmation of the structure and purity of this compound is typically achieved through a combination of standard analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, the methods used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [10]* Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as N-H (amine), C=O (ester), and C-Br bonds.

-

Gas Chromatography (GC): Often used to determine the purity of the material. [11] Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data on purity and identity.

References

- Ethyl 5-amino-2-bromothiazole-4-carboxyl

- Ethyl 2-amino-5-bromothiazole-4-carboxy. ChemBK.

- ethyl 5-aMino-2-broMothiazole-4-carboxyl

- Chemical Safety Data Sheet MSDS / SDS - Ethyl 2-amino-5-bromothiazole-4-carboxyl

- Safety Data Sheet - Ethyl 5-amino-2-bromothiazole-4-carboxyl

- CAS 100367-77-9 Ethyl 2-bromothiazole-4-carboxyl

- Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g. Thermo Scientific Chemicals.

- Ethyl 2-amino-5-bromothiazole-4-carboxyl

- SAFETY DATA SHEET - Ethyl 2-bromothiazole-4-carboxyl

- SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxyl

- How to synthesize Ethyl 2-bromothiazole-5-carboxyl

- This compound | CAS 61830-21-5. Santa Cruz Biotechnology.

- Ethyl 2-amino-4-methylthiazole-5-carboxyl

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...

- Ethyl 2-bromo-5-methylthiazole-4-carboxyl

- 1228281-54-6 | ethyl 5-aMino-2-broMothiazole-4-carboxyl

- Ethyl 2-aminothiazole-4-carboxyl

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Ethyl 2-aminothiazole-5-carboxyl

- Ethyl 2-bromo-5-methylthiazole-4-carboxyl

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- The Crucial Role of Ethyl 2-aminothiazole-4-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Ethyl 2-aminothiazole-4-carboxyl

Sources

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 5-amino-2-bromothiazole-4-carboxylate | 1228281-54-6 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 10. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

A Comprehensive Guide to the Structural Characterization of Ethyl 2-amino-5-bromothiazole-4-carboxylate

This technical guide provides an in-depth exploration of the essential analytical techniques for the definitive structural characterization of Ethyl 2-amino-5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural elucidation, ensuring data integrity and reproducibility.

Introduction and Significance

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous pharmacologically active compounds. The strategic placement of the amino, bromo, and carboxylate functional groups makes this molecule a versatile precursor for the synthesis of more complex chemical entities, including kinase inhibitors and antibacterial agents.[1][2] An unambiguous confirmation of its molecular structure is the foundational step for any subsequent synthetic application or biological evaluation. This guide details the synergistic application of spectroscopic and crystallographic methods to achieve a complete and reliable structural profile.

Molecular Structure Overview

A logical first step in any characterization workflow is to visualize the proposed structure. This allows for the prediction of expected spectroscopic signals and aids in the interpretation of experimental data.

Caption: 2D structure of this compound.

Synthesis Pathway

The target compound is typically prepared via a Hantzsch-type thiazole synthesis followed by bromination. A common route involves the reaction of thiourea with an ethyl 3-bromopyruvate to form the parent ethyl 2-aminothiazole-4-carboxylate.[1][3] Subsequent regioselective bromination at the electron-rich C5 position yields the final product.

General Synthetic Protocol:

-

Thiazole Formation: Thiourea is reacted with ethyl 3-bromopyruvate in a suitable solvent like ethanol and refluxed for several hours.[3]

-

Work-up: The reaction mixture is cooled, and the product is precipitated by pouring it into cold water and basifying with a base such as NaOH.[3]

-

Bromination: The resulting ethyl 2-aminothiazole-4-carboxylate is then brominated using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or THF.[4]

-

Purification: The final product, this compound, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.[2]

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for a comprehensive structural analysis. Each method provides unique and complementary information.

Caption: Integrated workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality:

We perform both ¹H and ¹³C NMR. ¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for identifying the ethyl group and the amino protons. ¹³C NMR confirms the number of unique carbon atoms and provides insight into their electronic environment (e.g., carbonyl, aromatic, aliphatic carbons). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent choice due to its ability to dissolve the compound and the tendency for amine protons to appear as a distinct, exchangeable signal.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.90 | Broad Singlet | 2H | -NH₂ | The amino protons are deshielded by the thiazole ring and can be concentration-dependent. |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168.0 | C =O | Carbonyl carbon of the ethyl ester group. |

| ~161.0 | C 2-NH₂ | Thiazole ring carbon bonded to the amino group. |

| ~145.0 | C 4-COOEt | Thiazole ring carbon bonded to the carboxylate group. |

| ~95.0 | C 5-Br | Thiazole ring carbon bonded to the bromine atom, shielded by bromine's electron-donating resonance effect but deshielded by its inductive effect. |

| ~61.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality:

The key functional groups in our molecule—the amino group (N-H bonds), the ester (C=O bond), and the thiazole ring (C=N, C=C bonds)—have characteristic vibrational frequencies. The presence of sharp, distinct peaks in these regions provides strong, confirmatory evidence of the molecule's composition. We typically use the KBr pellet method for solid samples to obtain high-quality spectra free from solvent interference.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Mix ~1-2 mg of the finely ground compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Data Interpretation:

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Typically appears as two distinct sharp bands for the symmetric and asymmetric stretches. |

| 1710 - 1680 | C=O Stretch | Ester (-COOEt) | Strong, sharp absorption characteristic of a carbonyl group conjugated with the thiazole ring.[3] |

| 1620 - 1580 | C=N Stretch | Thiazole Ring | Aromatic ring stretch, confirming the heterocyclic core. |

| 1550 - 1500 | C=C Stretch | Thiazole Ring | Aromatic ring stretch.[3] |

| 650 - 550 | C-Br Stretch | Bromo Group | Absorption in the fingerprint region, indicative of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer insights into the elemental composition and fragmentation patterns of a molecule.

Expertise & Causality:

The primary goal here is to confirm the molecular weight (MW) of 251.1 g/mol .[2] A critical self-validating feature for this specific molecule is the isotopic signature of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺²+), separated by 2 m/z units and having nearly identical intensities. This provides unambiguous confirmation of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₆H₇BrN₂O₂S).

Experimental Protocol (e.g., Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Analyze the spectrum for the molecular ion peak cluster and compare the measured m/z value with the calculated value.

Data Interpretation:

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

|---|---|---|

| ~252.0 | [M+H]⁺ with ⁷⁹Br | The protonated molecular ion containing the ⁷⁹Br isotope. |

| ~254.0 | [M+H]⁺ with ⁸¹Br | The protonated molecular ion containing the ⁸¹Br isotope. The relative intensity should be nearly identical to the peak at m/z 252. |

X-ray Crystallography

For compounds that yield high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state.[5][6]

Expertise & Causality:

While spectroscopic methods provide powerful evidence for connectivity, they do not directly reveal the 3D geometry, bond lengths, or bond angles. X-ray crystallography is the gold standard for this purpose.[6] It can definitively confirm the substitution pattern on the thiazole ring and reveal details about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[7]

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution from a suitable solvent or solvent system. This is frequently the most challenging step.[6]

-

Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded on a detector.[5]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (refinement).[6]

Data Interpretation:

The output of a successful crystallographic experiment is a detailed 3D model of the molecule, providing:

-

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

-

Bond Lengths and Angles: Precise measurements that can inform on bond order and ring strain.

-

Conformation: The exact spatial orientation of the ethyl ester group relative to the thiazole ring.

-

Supramolecular Structure: Information on how molecules pack together in the crystal, often revealing hydrogen bonding networks involving the amino group and the ester carbonyl.[7]

Conclusion

The structural characterization of this compound requires a synergistic and logical application of modern analytical techniques. The combined data from NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating profile of the molecule's identity, connectivity, and elemental composition. When obtainable, single-crystal X-ray diffraction offers the final, definitive confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for researchers and developers utilizing this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

-

Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 2-amino-5-bromothiazole-4-carboxy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol.... Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). X Ray crystallography. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

Sources

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 2. Ethyl 2-amino-5-bromothiazole-4-carboxy [chembk.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of medicinal chemistry and organic synthesis. Its unique structure, featuring a 2-aminothiazole core functionalized with both a bromine atom and an ethyl ester, provides multiple reaction sites for molecular elaboration. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, and established synthesis protocols. Critically, it explores the causality behind synthetic choices and delves into the compound's reactivity, highlighting its role as a precursor for generating diverse molecular libraries via modern cross-coupling reactions. The applications detailed herein underscore its significance in the development of targeted therapeutics, making this document an essential resource for professionals engaged in drug discovery and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific inquiry. The subject of this guide is most commonly known by its semi-systematic name; however, understanding its formal IUPAC name and other identifiers is crucial for database searches and regulatory submissions.

-

Common Name: this compound

-

IUPAC Name: Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate

-

2D Structure:

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reaction systems. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 251.10 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 357.0 ± 22.0 °C (Predicted) | [2] |

| Density | 1.731 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 169.7 °C | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust and logical two-step sequence. This approach leverages a classic heterocyclic ring-forming reaction followed by a regioselective halogenation.

Synthetic Workflow Overview

The overall process involves the initial formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by the selective bromination at the C5 position of the ring. This selectivity is a key feature of the molecule's inherent electronic properties.

Caption: Two-step synthesis of the target compound.

Step 1: Hantzsch Synthesis of the Thiazole Core

This foundational step involves the reaction of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq).

-

Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.

-

Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the mixture until pH 7-8 is reached.

-

The resulting precipitate, Ethyl 2-aminothiazole-4-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Expertise & Causality:

-

Why this method? The Hantzsch synthesis is a highly reliable and widely documented method for constructing the thiazole ring, offering good yields and straightforward execution.[3]

-

Why thiourea? Thiourea provides the N-C-S backbone required to form the 2-amino-substituted thiazole ring, a common and valuable motif in medicinal chemistry.[4][5]

-

Step 2: Regioselective Electrophilic Bromination

With the core synthesized, the next step is to introduce the bromine atom at the C5 position.

-

Protocol:

-

Dissolve the dried Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or DMF in a flask protected from light.

-

Cool the solution in an ice bath to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Expertise & Causality:

-

Why the C5 position? The 2-amino group is a powerful electron-donating group. Through resonance, it significantly increases the electron density at the C5 position of the thiazole ring, making it the most nucleophilic site and thus highly susceptible to attack by an electrophile like Br⁺.

-

Why NBS? N-Bromosuccinimide is a preferred brominating agent over liquid bromine (Br₂) because it is a solid that is easier and safer to handle. It provides a slow, controlled release of the electrophilic bromine species, which often leads to cleaner reactions and higher yields with fewer side products.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug development lies in its capacity as a versatile synthetic intermediate. The bromine atom at the C5 position is not merely a static feature; it is a "synthetic handle" that enables a wide array of subsequent modifications, particularly through palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions using the bromo-substituent.

-

Suzuki Coupling: Reacting the compound with various boronic acids or esters allows for the formation of a new carbon-carbon bond at the C5 position. This is a primary method for introducing aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) by modifying peripheral aromatic systems.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromo-thiazole with a wide range of primary or secondary amines. It is an invaluable tool for introducing diverse amine functionalities, which can be crucial for modulating solubility, basicity, and receptor interactions.

-

Sonogashira Coupling: The coupling with terminal alkynes introduces a rigid alkynyl linker, which can be used to probe deeper into protein binding pockets or to serve as a precursor for further chemical transformations.

Trustworthiness: These cross-coupling reactions are cornerstones of modern organic synthesis, and their development was recognized with the 2010 Nobel Prize in Chemistry. Their reliability and broad substrate scope make them a self-validating system for generating novel chemical entities from this bromo-thiazole intermediate.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic profile make it an attractive core for drug design.

-

Kinase Inhibitors: The parent compound, Ethyl 2-aminothiazole-4-carboxylate, is a known building block for inhibitors of anaplastic lymphoma kinase (ALK), a crucial target in certain cancers.[6] The bromo-derivative serves as an ideal starting point for synthesizing analogs to improve potency and selectivity.

-

Antimicrobial and Antifungal Agents: The thiazole ring is a component of many antimicrobial agents. This intermediate can be used to synthesize novel compounds for combating drug-resistant bacterial and fungal strains.[4][5]

-

Metabolic Disease Targets: Analogs of this compound are used to synthesize inhibitors of enzymes like stearoyl-CoA desaturase (SCD1), which are implicated in metabolic disorders.[6]

-

Combinatorial Chemistry: The trifecta of reactive sites—the amino group, the ester, and the bromine atom—makes this compound exceptionally well-suited for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead process in drug discovery.

Safety and Handling

-

Hazard Statements: Based on similar structures, the compound may be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

References

-

Ethyl 2-amino-5-bromothiazole-4-carboxy. ChemBK. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate - High purity. Georganics. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate hydrobromide. PubChem, National Center for Biotechnology Information. [Link]

-

The Crucial Role of Ethyl 2-aminothiazole-4-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Ethyl 5-amino-2-bromothiazole-4-carboxylate | 1228281-54-6 [sigmaaldrich.com]

- 8. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

The Strategic Utility of Ethyl 2-Amino-5-Bromothiazole-4-Carboxylate in Modern Heterocyclic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-Amino-5-Bromothiazole-4-Carboxylate, a versatile and highly valuable starting material in the synthesis of complex heterocyclic scaffolds. We will delve into the strategic considerations for its synthesis and, more importantly, its application in constructing a diverse array of heterocyclic systems with significant potential in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors. We will cover key synthetic transformations, including palladium-catalyzed cross-coupling reactions and cyclocondensation strategies, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, often acting as a bioisostere for other functional groups and participating in key hydrogen bonding networks with protein targets.[3][4] The inherent reactivity of the 2-aminothiazole ring system, coupled with the ability to introduce diverse substituents, makes it an attractive starting point for the synthesis of novel bioactive molecules.[1]

This compound emerges as a particularly strategic building block. It possesses three key points of functionality: the nucleophilic 2-amino group, the electrophilic C5-position activated by the bromine atom, and the ester at C4 which can be further modified. This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of a wide range of complex heterocyclic systems.

Synthesis of the Starting Material: this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from readily available precursors. The initial step involves the classic Hantzsch thiazole synthesis to form the core 2-aminothiazole ring system, followed by a regioselective bromination at the C5 position.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[5] In this case, ethyl 2-chloroacetoacetate reacts with thiourea to afford the desired ethyl 2-aminothiazole-4-carboxylate.

Caption: Hantzsch synthesis of the 2-aminothiazole core.

Experimental Protocol:

-

To a stirred solution of thiourea (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to afford ethyl 2-aminothiazole-4-carboxylate as a solid.

Causality Behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it readily dissolves both reactants and facilitates the reaction at a moderate temperature. The basic workup is necessary to neutralize the hydrohalide salt formed during the cyclization, leading to the precipitation of the free amine product.

Step 2: Regioselective Bromination

The C5 position of the 2-aminothiazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[6]

Caption: Regioselective bromination at the C5 position.

Experimental Protocol:

-

Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices: The reaction is carried out at low temperature to control the reactivity of NBS and minimize the formation of potential side products. The use of a slight excess of NBS ensures complete conversion of the starting material. Acetonitrile is a good solvent choice as it is polar enough to dissolve the starting material and is inert to the reaction conditions.

Synthetic Applications: Building Heterocyclic Complexity

The true value of this compound lies in its ability to serve as a versatile platform for the construction of more complex heterocyclic systems. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C5 position of the thiazole and various aryl or heteroaryl boronic acids or esters.[5]

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expertise & Experience - Ligand Selection: The choice of phosphine ligand is critical for a successful Suzuki coupling, especially with electron-rich heteroaryl halides. For substrates like our 2-aminothiazole, which are good electron donors, the oxidative addition step can be sluggish. Bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are often superior to traditional ligands like PPh₃.[5] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step, and also facilitate the reductive elimination step.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 78 |

(Yields are representative and may vary based on specific reaction conditions and scale.)

The Sonogashira reaction allows for the coupling of terminal alkynes with the C5 position, providing access to alkynyl-substituted thiazoles. These products are themselves versatile intermediates for further transformations such as click chemistry or the synthesis of other heterocyclic systems.[2]

Experimental Protocol (General):

-

To a degassed mixture of this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in a suitable solvent (e.g., THF or DMF), add a base, typically an amine like triethylamine or diisopropylethylamine.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

-

The residue is then subjected to an aqueous workup and purification by column chromatography.

Trustworthiness - Self-Validating System: A key consideration in Sonogashira couplings is the prevention of the unwanted homocoupling of the terminal alkyne (Glaser coupling). This is minimized by maintaining strictly anaerobic (oxygen-free) conditions, as oxygen promotes the oxidative homocoupling. The use of a copper co-catalyst accelerates the desired cross-coupling pathway, making it kinetically favorable over the homocoupling side reaction.

The Buchwald-Hartwig amination enables the formation of a C-N bond at the C5 position, providing access to 5-amino-substituted thiazole derivatives.[3]

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) (1.2-1.5 eq).

-

Add the amine (1.1-1.3 eq) and a dry, degassed solvent like toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is consumed.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The 2-amino group and the ester at C4 are perfectly positioned to participate in cyclocondensation reactions to form fused heterocyclic systems, such as thiazolo[5,4-d]pyrimidines.

One common approach involves a two-step sequence starting with the reaction of the 2-amino group with an isothiocyanate to form a thiourea, followed by cyclization. A more direct approach involves reaction with reagents like dimethylformamide dimethyl acetal (DMF-DMA).

Caption: General scheme for thiazolo[5,4-d]pyrimidine synthesis.

Experimental Protocol:

-

A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (3.0-5.0 eq) is heated at reflux for 2-4 hours.

-

The excess DMF-DMA is removed under reduced pressure to yield the intermediate N,N-dimethylformamidine derivative.

-

The crude intermediate is then dissolved in a suitable solvent like acetic acid or ethanol, and an amine or ammonia source is added.

-

The mixture is heated to reflux to effect cyclization, affording the corresponding thiazolo[5,4-d]pyrimidine.

Causality Behind Experimental Choices: DMF-DMA serves as a one-carbon synthon, reacting with the nucleophilic 2-amino group to form an amidine. This intermediate is then primed for cyclization with an amine, which attacks the electrophilic ester carbonyl, leading to the formation of the fused pyrimidine ring.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its multiple reactive sites allow for a modular approach to molecular design, enabling the rapid generation of libraries of complex molecules for screening in drug discovery programs. The palladium-catalyzed cross-coupling reactions at the C5-bromo position provide a gateway to a vast chemical space, while the inherent functionality of the 2-amino and 4-ester groups allows for the construction of fused heterocyclic systems. A thorough understanding of the reactivity of this starting material and the rationale behind the choice of reaction conditions is key to unlocking its full synthetic potential.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Functional Groups of Ethyl 2-amino-5-bromothiazole-4-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of a nucleophilic amino group, an electrophilic ester, a reactive bromo substituent, and an aromatic thiazole core makes it a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][3][4] This guide provides an in-depth analysis of the molecule's key functional groups, their characteristic reactivity, and detailed protocols for its synthesis and derivatization. We will explore the underlying principles that govern its chemical behavior, offering field-proven insights into its application in the development of novel therapeutic agents.

Molecular Architecture and Functional Group Analysis

The structure of this compound presents a confluence of reactive sites, each contributing to its unique chemical profile. A thorough understanding of these functional groups is paramount for predicting its reactivity and designing synthetic strategies.

-

The 2-Aminothiazole Core: This is the foundational scaffold of the molecule. The 2-amino group imparts significant nucleophilic character to the heterocycle and can readily participate in reactions with electrophiles.[1][4] The thiazole ring itself is an aromatic system, contributing to the overall stability of the molecule while also influencing the reactivity of its substituents.

-

The C5-Bromo Substituent: The bromine atom at the 5-position is a key handle for synthetic transformations. It is susceptible to displacement by strong nucleophiles and is an excellent participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

-

The C4-Ethyl Carboxylate Group: This electron-withdrawing group influences the electronic properties of the thiazole ring. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which opens up a vast landscape of further derivatization possibilities, including amide bond formation.[1][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of the 2-aminothiazole ring, followed by bromination.

Synthesis of the Precursor: Ethyl 2-aminothiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-aminothiazole core.[7]

-

To a solution of ethyl bromopyruvate (2 mol) in 100 mL of 99.9% ethanol, add thiourea (3 mol).

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether: ethyl acetate (1:3).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure and pour it into ice-cold water.

-

Basify the aqueous solution to a pH of 10 with 2 M NaOH, which will result in the precipitation of the product.

-

Collect the off-white precipitate by filtration and recrystallize from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate.

Bromination at the C5-Position

The electron-rich 2-aminothiazole ring can be readily halogenated at the 5-position.

Note: This is a generalized procedure based on established methods for the bromination of 2-aminothiazoles.[5]

-

Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable solvent such as DMF (10 mL).

-

Slowly add bromine (1 equivalent) to the solution at room temperature and stir for 3 hours.

-

Neutralize the reaction mixture with a solution of sodium bicarbonate.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

| Spectroscopic Data for this compound | |

| ¹H NMR | The ¹H NMR spectrum provides key information about the proton environment in the molecule. |

| ¹³C NMR | The ¹³C NMR spectrum reveals the number and types of carbon atoms present. |

| IR Spectroscopy | The IR spectrum helps to identify the characteristic functional groups. |

Note: Specific chemical shifts and peak assignments should be determined experimentally and compared with reference data.

Reactivity and Key Transformations

The strategic placement of multiple functional groups makes this compound a versatile building block for a variety of chemical transformations.

Reactions at the C5-Bromo Position: Suzuki-Miyaura Cross-Coupling

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This is a cornerstone reaction in modern drug discovery.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Note: This protocol is adapted from a similar procedure for a substituted 2-amino-5-bromothiazole.[8]

-

To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

-

Add an anhydrous and degassed solvent, such as a mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions at the 2-Amino Group

The exocyclic amino group is a potent nucleophile and can undergo a variety of reactions.

The amino group can be readily acylated to form amides, which is a common strategy to modify the biological activity of 2-aminothiazole derivatives.[9]

Caption: General scheme for the acylation of the 2-amino group.

Condensation with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for further synthetic transformations.[7]

Reactions of the Ethyl Carboxylate Group

The ester functionality provides a gateway to other important functional groups.

Base- or acid-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid. This transformation is fundamental for subsequent amide coupling reactions, a critical step in the synthesis of many pharmaceutical compounds.[6]

The resulting carboxylic acid can be activated and coupled with various amines to form a diverse library of amide derivatives.

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] this compound serves as a key starting material for the synthesis of compounds with a wide range of biological activities, including:

-

Anti-inflammatory agents [1]

-

Antitubercular agents

The ability to easily modify the molecule at the C2-amino, C4-carboxylate, and C5-bromo positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Conclusion

This compound is a molecule of considerable synthetic utility. Its multifaceted reactivity, stemming from the interplay of its distinct functional groups, provides medicinal chemists and synthetic researchers with a powerful platform for the creation of novel and complex molecular architectures. A deep understanding of its chemical behavior, as outlined in this guide, is essential for harnessing its full potential in the pursuit of new therapeutic discoveries.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2025). ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). SciSpace. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]

-

Ethyl 2-amino-5-bromothiazole-4-carboxy. ChemBK. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

-

Synthesis of some new 5- substituted of. JOCPR. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. ResearchGate. [Link]

-

Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]

-

Thiazole, 2-amino-5-methyl-. NIST WebBook. [Link]

-

ethyl 5-aMino-2-broMothiazole-4-carboxylate. Aribo Biotechnology. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. PubChem. [Link]

-

β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. National Institutes of Health. [Link]

-

Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. [Link]

-

Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. ResearchGate. [Link]

-

Ethyl 5-amino-2-bromothiazole-4-carboxylate 1g. Dana Bioscience. [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ethyl 2-amino-5-bromothiazole-4-carboxylate

An In-depth Technical Guide

Abstract

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a vital heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized as an intermediate in the development of various therapeutic agents, including anti-cancer and antibacterial drugs.[1] A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification, and formulation development. This guide provides a detailed examination of the solubility of this compound in common organic solvents, grounded in its physicochemical properties and molecular structure. We present a theoretical framework for predicting its solubility, a summary of its qualitative solubility profile, and a detailed, field-proven experimental protocol for its determination. This document is intended for researchers, chemists, and drug development professionals who handle this compound.

Introduction to this compound

Overview and Significance

This compound (CAS No. 61830-21-5) is a substituted thiazole derivative.[2] The thiazole ring is a privileged scaffold in drug discovery, and this compound serves as a key starting material for more complex molecular architectures.[1] Its utility in synthesizing a range of bioactive molecules underscores the importance of a well-characterized solubility profile to guide solvent selection for synthesis, extraction, and crystallization processes.

Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. Key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61830-21-5 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂S | [1][2] |

| Molar Mass | 251.1 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 115-117 °C | [1] |

| Predicted pKa | 0.88 ± 0.10 | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Structural Analysis and Polarity

The molecular structure is the primary determinant of a compound's solubility. The structure of this compound features several functional groups that dictate its interaction with various solvents:

-